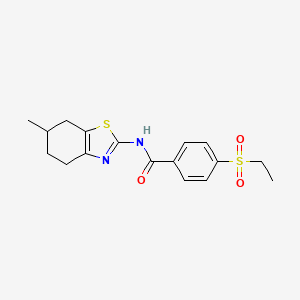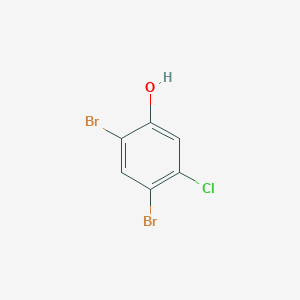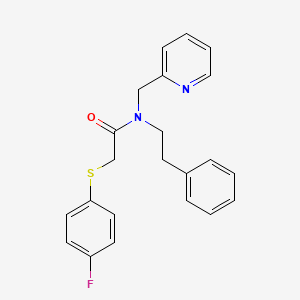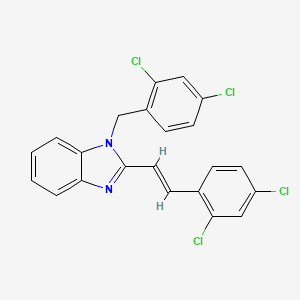![molecular formula C18H21ClN2O3 B2791412 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034552-00-4](/img/structure/B2791412.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic compound with a unique structural framework Its complex structure, which includes the oxazepine and cyclohexene rings, makes it an intriguing subject for study in various scientific fields
Preparation Methods
: This compound can be synthesized through multi-step reactions starting from commercially available precursors. The synthetic route typically involves:
Formation of the oxazepine ring through a cyclization reaction.
Introduction of the chloro group via chlorination.
Coupling of the oxazepine derivative with cyclohex-3-enecarboxylic acid under amide bond formation conditions. Industrial production methods may optimize these steps to enhance yield and purity, involving precise control of reaction conditions such as temperature, solvent, and catalysts.
Chemical Reactions Analysis
: This compound undergoes various chemical reactions:
Oxidation
: The oxo group can participate in oxidation reactions, potentially yielding carboxylic acids or esters.
Reduction
: Reduction can occur at the oxo group or at the double bond in the cyclohexene ring, forming alcohols or saturated cyclic compounds.
Substitution
Hydrolysis
: The amide bond is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.
Common reagents and conditions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles like NaNH2. Major products from these reactions vary, but typically include derivatives of the original compound with modified functional groups.
Scientific Research Applications
: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide finds applications in several domains:
Chemistry
: As a reactive intermediate for synthesizing more complex molecules.
Biology
: Used as a probe to study enzyme interactions due to its unique structure.
Medicine
Industry
: Can be utilized in the synthesis of advanced materials or as a catalyst for chemical reactions.
Mechanism of Action
: The compound exerts its effects by interacting with specific molecular targets. Its mechanism of action may involve binding to enzymes or receptors, altering their activity. The presence of the oxazepine and chloro groups suggests interactions with protein active sites, potentially disrupting biological pathways and leading to therapeutic effects.
Comparison with Similar Compounds
: When compared with other oxazepine derivatives, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide stands out due to its additional cyclohexene ring and chloro group. Similar compounds include:
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide
: Lacks the cyclohexene ring, affecting its reactivity and applications.
N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide
: Substitution of chlorine with bromine changes the compound's properties.
N-(2-(7-chloro-3-hydroxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide
: Hydroxy group instead of the oxo group, impacting its chemical behavior.
The unique combination of structural features in this compound provides it with distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c19-15-6-7-16-14(10-15)11-21(17(22)12-24-16)9-8-20-18(23)13-4-2-1-3-5-13/h1-2,6-7,10,13H,3-5,8-9,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHMUUUEAKMUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide](/img/structure/B2791334.png)
![1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2791335.png)
![2-(2-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2791337.png)

![(E)-methyl 2-(6-ethyl-2-((1-(methylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791340.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2791341.png)
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2791342.png)

![2-Methoxyethyl 1-benzyl-4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2791349.png)
![4-[(4-cyclopropylidenepiperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2791352.png)
